2-Cyano-3-(thiophen-3-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

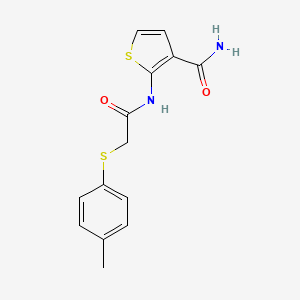

“2-Cyano-3-(thiophen-3-yl)prop-2-enamide” is an organic compound with the molecular formula C8H6N2OS . It has a molecular weight of 178.21 .

Synthesis Analysis

While specific synthesis methods for “2-Cyano-3-(thiophen-3-yl)prop-2-enamide” were not found in the search results, thiophene derivatives have been synthesized through various methods. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis

The IUPAC name for this compound is (Z)-2-cyano-3-(thiophen-3-yl)acrylamide . The InChI code is 1S/C8H6N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11)/b7-3- .Physical And Chemical Properties Analysis

“2-Cyano-3-(thiophen-3-yl)prop-2-enamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial and Anti-inflammatory Agents

Thiophene derivatives, including compounds like 2-Cyano-3-(thiophen-3-yl)prop-2-enamide, have been extensively studied for their pharmacological properties. They are known to exhibit a wide range of therapeutic properties, including antimicrobial and anti-inflammatory activities . The compound’s structure allows for the synthesis of novel thiophene moieties with potential as effective pharmacological agents.

Material Science: Corrosion Inhibitors

In the field of industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . The sulfur-containing heterocyclic ring of thiophene is particularly effective in creating compounds that prevent corrosion in various materials, extending their lifespan and utility.

Organic Semiconductors

Thiophene-based analogs are pivotal in the advancement of organic semiconductors . The electronic properties of 2-Cyano-3-(thiophen-3-yl)prop-2-enamide can be harnessed to develop organic semiconductor materials, which are essential for creating flexible, lightweight, and cost-effective electronic devices.

Organic Field-Effect Transistors (OFETs)

The compound’s potential applications extend to the fabrication of OFETs . Its molecular structure can contribute to the development of high-performance OFETs, which are critical components in modern electronic devices due to their low power consumption and high switching speeds.

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, thiophene derivatives like 2-Cyano-3-(thiophen-3-yl)prop-2-enamide are valuable for the creation of OLEDs . These compounds can be used in the emissive layer of OLEDs, providing better color purity and energy efficiency compared to traditional display technologies.

Photovoltaic Applications

The compound has also been researched for its use in dye-sensitized solar cells (DSSCs) . Its molecular structure can be part of the sensitizer dye, which is crucial for the conversion of solar energy into electricity, offering a promising alternative to conventional silicon-based solar cells.

Mecanismo De Acción

Target of Action

It’s known that this compound is involved in the synthesis of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes . These phosphorus heterocycles have been found to exhibit various biological activities .

Mode of Action

It’s known that this compound can react with phosphorus sulfides and phosphorus tribromide to form functionalized phosphorus heterocycles .

Biochemical Pathways

The compound is involved in the synthesis of phosphorus heterocycles, which are known to play roles in various biochemical processes .

Result of Action

The compound is known to be involved in the synthesis of phosphorus heterocycles , which are known to exhibit various biological activities.

Action Environment

It’s known that the compound is stable at room temperature .

Propiedades

IUPAC Name |

(E)-2-cyano-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11)/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXICRUZKUISQPW-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2857659.png)

![N-[4-(acetylamino)phenyl]-1-(3,5-dimethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857670.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2857671.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2857672.png)

![{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2857673.png)

![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2857674.png)

![7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2857675.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2857676.png)